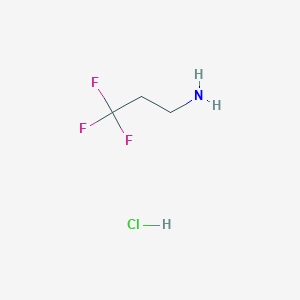

3,3,3-Trifluoropropan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOPOYHPIKTQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649103 | |

| Record name | 3,3,3-Trifluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2968-33-4 | |

| Record name | 1-Propanamine, 3,3,3-trifluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2968-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties and Applications

Foreword: The Strategic Role of Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by the trifluoromethyl (CF₃) group—such as high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the efficacy, bioavailability, and overall performance of a parent compound.[1][2][3] 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS: 2968-33-4) stands out as a fundamental building block that provides a direct and efficient route to incorporate the valuable 3,3,3-trifluoropropyl moiety. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and practical applications, designed for researchers and development professionals aiming to leverage its unique characteristics.

Core Physicochemical and Structural Properties

This compound is a colorless to off-white crystalline solid.[2] As a hydrochloride salt, it exhibits significantly improved handling and stability compared to its volatile free-base form. The primary function of the salt form is to render the amine non-volatile, odorless, and easily weighable for precise reaction stoichiometry.

Molecular and Structural Characteristics

The molecule's structure is defined by a propyl chain capped by a highly stable trifluoromethyl group at one end and an ammonium group at the other. This arrangement creates a distinct electronic profile that governs its reactivity.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

} ddot Caption: Structure of 3,3,3-Trifluoropropan-1-ammonium Chloride.

The crystal structure of simple organic hydrochloride salts is characterized by a network of ionic interactions and hydrogen bonds.[4] While specific crystallographic data for this compound is not widely published, it is expected to form a well-defined lattice where the chloride anion is stabilized by hydrogen bonding from the ammonium cation.[4]

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2968-33-4 | [2][5] |

| Molecular Formula | C₃H₇ClF₃N | [5][6] |

| Molecular Weight | 149.54 g/mol | [2][6] |

| Appearance | Colorless to off-white crystalline solid | [2] |

| Melting Point | 222-223 °C | [2][7][8] |

| Solubility | Soluble in water and alcohols | [2][9] |

| Storage | Inert atmosphere, room temperature | [6] |

Spectroscopic and Analytical Characterization

Disclaimer: Definitive spectral data for the hydrochloride salt is not consistently available in public databases. The following section provides expected spectral characteristics based on the known structure and data for the corresponding free amine, 3,3,3-Trifluoropropylamine (CAS: 460-39-9). This approach is a standard practice in chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of this molecule. The protonated amine group (-NH₃⁺) introduces specific changes compared to the free base.

-

¹H NMR: The spectrum is expected to show three main signals. The protons on the carbon adjacent to the ammonium group (C1) will be the most deshielded. The protons on the carbon adjacent to the CF₃ group (C3) will show complex splitting due to coupling with both the adjacent methylene protons and the fluorine atoms. The broad signal of the -NH₃⁺ protons will also be present.

-

¹³C NMR: Three distinct carbon signals are expected. The chemical shift of C1 will be influenced by the adjacent ammonium group, while C3 will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: A single signal, typically a triplet due to coupling with the C2 methylene protons, is expected. The chemical shift of the CF₃ group is a sensitive probe of the molecular environment.[10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. For the hydrochloride salt, the most characteristic feature is the N-H stretching region.

-

Expected IR Absorptions (cm⁻¹):

-

~3200-2800 (broad): N-H stretching vibrations of the R-NH₃⁺ group. This is a hallmark of an amine salt and is distinctly different from the sharper two-band N-H stretch of a primary amine.

-

~2900: C-H stretching vibrations of the methylene groups.

-

~1600-1500: N-H bending (asymmetric and symmetric) vibrations.

-

~1300-1100 (strong): C-F stretching vibrations, characteristic of the trifluoromethyl group.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the predictable reactivity of its primary amine function, modulated by the powerful electron-withdrawing effect of the distal CF₃ group.

Basicity and the Role of the CF₃ Group

The trifluoromethyl group significantly influences the basicity of the amine. Its strong inductive effect withdraws electron density from the nitrogen atom, making it a weaker base than its non-fluorinated analog, n-propylamine.

-

pKa of 3,3,3-Trifluoropropylammonium ion: ~8.7[13]

-

pKa of n-Propylammonium ion: ~10.7

This reduced basicity is a critical consideration in reaction design. While it makes the amine less nucleophilic than alkylamines, it can prevent undesired side reactions and allows for more selective transformations.

dot graph "Basicity_Comparison" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=10];

} ddot Caption: Inductive effect of the CF₃ group lowers amine basicity.

Key Synthetic Transformations

Before use in most organic reactions, the hydrochloride salt must be neutralized in situ or converted to the free amine via a simple basic workup. This is typically achieved with a non-nucleophilic base like triethylamine (TEA) or by partitioning between an organic solvent and an aqueous base (e.g., NaHCO₃, NaOH).

A. Amide Bond Formation: This is one of the most common applications. The amine readily couples with carboxylic acids (using standard coupling agents like EDC/HOBt), acyl chlorides, or esters to form stable N-(3,3,3-trifluoropropyl) amides. These amides are prevalent in medicinal chemistry.[14][15][16][17]

B. Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines.[18][19] This is a highly efficient and controlled method for N-alkylation, avoiding the over-alkylation issues common with alkyl halides.[19]

dot graph "Reductive_Amination_Workflow" { graph [rankdir="LR", fontname="sans-serif", fontsize=12]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=10];

} ddot Caption: General workflow for reductive amination.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the synthesis and application of this compound.

Protocol: Synthesis of this compound

This protocol describes the salt formation from the free amine. The causality is straightforward: the basic amine reacts with strong acid to form a stable, non-volatile salt.

Materials:

-

3,3,3-Trifluoropropylamine

-

2M HCl in Diethyl Ether

-

Anhydrous Diethyl Ether

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Dissolve 1.0 equivalent of 3,3,3-Trifluoropropylamine in anhydrous diethyl ether (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise via a dropping funnel with vigorous stirring.

-

A white precipitate will form immediately upon addition.

-

After the addition is complete, allow the slurry to stir at 0 °C for an additional 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under high vacuum to yield this compound.

Self-Validation: The process is self-validating as the product is insoluble in the reaction solvent, driving the reaction to completion and simplifying purification to a simple filtration and drying step.

Protocol: N-Acylation to Form an Amide

This protocol demonstrates a typical use case for the amine salt in forming an amide bond.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (e.g., Benzoic Acid, 1.0 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

-

HOBt (Hydroxybenzotriazole, 1.2 eq)

-

Triethylamine (TEA, 2.5 eq)

-

Dichloromethane (DCM)

Procedure:

-

Suspend the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM.

-

Add this compound (1.0 eq) to the suspension.

-

Cool the mixture to 0 °C and slowly add triethylamine (2.5 eq). The initial equivalent of TEA neutralizes the hydrochloride, and the subsequent amount acts as the base for the coupling reaction.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure amide.

Safety and Handling

This compound is classified as harmful and an irritant.[6][9]

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[9] Avoid inhalation of dust.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for accessing the unique benefits of fluorination.[3] Its predictable reactivity, coupled with the profound electronic influence of the trifluoromethyl group, makes it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2] As research continues to push the boundaries of molecular design, the strategic incorporation of building blocks like this will remain a critical driver of innovation.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 2968-33-4 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound, CAS No. 2968-33-4 - iChemical [ichemical.com]

- 9. chembk.com [chembk.com]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 15. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS 2968-33-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

3,3,3-Trifluoropropan-1-amine hydrochloride, with the CAS number 2968-33-4, is a critical fluorinated building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a terminal primary amine and a trifluoromethyl group on a propyl chain, offers a unique combination of reactivity and physicochemical properties.[2] The presence of the trifluoromethyl (CF₃) group is of particular significance. This moiety is a cornerstone in contemporary drug design, renowned for its ability to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3] Strategic incorporation of the CF₃ group can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[3][4][5] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its applications and handling, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective use in research and synthesis. This colorless, odorless, crystalline solid is soluble in water and alcohol.[1][6] A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 2968-33-4 | [1] |

| Molecular Formula | C₃H₇ClF₃N | [1][2] |

| Molecular Weight | 149.54 g/mol | [1][2] |

| Melting Point | 222-223 °C | [1][2][7][8] |

| Boiling Point | 30.6 °C at 760 mmHg | [7][8] |

| Appearance | Off-white crystalline solid | [2] |

| Solubility | Soluble in water and alcohol | [1][6] |

| InChI Key | IGOPOYHPIKTQSS-UHFFFAOYSA-N | [2][7][9] |

The Power of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for chlorine and methyl groups, meaning it can replace these groups in a molecule without significantly altering its shape, yet it imparts distinct electronic and metabolic properties.[10] The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent, which can influence hydrogen bonding and electrostatic interactions with biological targets.[5][10] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic oxidation.[4] This enhanced metabolic stability can significantly increase a drug's half-life.[3]

Synthesis and Mechanistic Considerations

While specific, detailed, and publicly available protocols for the synthesis of this compound are not extensively documented in the provided search results, general synthetic strategies for similar fluorinated amines can be inferred. A common approach involves the reduction of a corresponding nitrile or amide. For instance, 3,3,3-trifluoropropionitrile could be reduced to the primary amine, followed by treatment with hydrochloric acid to form the salt.

A plausible, though not explicitly detailed, synthetic workflow is outlined below. It is crucial to note that this represents a generalized approach and would require optimization and validation.

Hypothetical Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound spans several key areas of chemical and pharmaceutical research.

Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals.[11] The trifluoromethyl group often enhances the efficacy and persistence of the final active molecule.[11] Its primary amine functionality allows for a wide range of chemical transformations, including the formation of amides, sulfonamides, and the construction of heterocyclic rings, which are common scaffolds in drug discovery.[11]

Medicinal Chemistry and Drug Design

In medicinal chemistry, the introduction of a trifluoromethylated building block like this amine is a strategic move to optimize lead compounds.[3] The CF₃ group can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[3][4] For example, the trifluoromethyl group is a key feature in successful drugs like fluoxetine (Prozac) and celecoxib (Celebrex).[10]

Materials Science

The unique properties of trifluorinated compounds suggest potential applications in the development of advanced materials.[1] Amine-functionalized compounds are also being explored for their potential in carbon dioxide capture technologies, and fluorinated amines could offer unique advantages in this area.[1][6]

Spectroscopic Characterization

Definitive identification of this compound relies on various spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad and intense absorption band in the 3000-3500 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary ammonium (NH₃⁺) group.[2]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum will show three distinct carbon signals. A characteristic quartet in the region of 124-128 ppm is indicative of the trifluoromethyl carbon, with the splitting arising from coupling to the three fluorine atoms.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] It can also cause skin and eye irritation.[12][13]

Key Safety Information:

| Hazard Statement | Precautionary Statement | Source(s) |

| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | [12][14] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [12] |

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14] Store the compound in a tightly closed container in a dry and well-ventilated place.[12]

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reactive primary amine and a property-enhancing trifluoromethyl group makes it an enabling tool for the creation of novel and improved molecules. A thorough understanding of its properties, applications, and safe handling procedures is crucial for harnessing its full potential in scientific innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 2968-33-4 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2968-33-4 | this compound [fluoromart.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound, CAS No. 2968-33-4 - iChemical [ichemical.com]

- 9. This compound | 2968-33-4 [sigmaaldrich.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. chembk.com [chembk.com]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Molecular Structure of 3,3,3-Trifluoropropan-1-amine Hydrochloride for Advanced Research

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in modern medicinal chemistry. The trifluoromethyl group, in particular, offers profound and advantageous alterations to a molecule's physicochemical properties. This guide provides an in-depth technical analysis of 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS No: 2968-33-4), a critical building block for the synthesis of complex pharmaceutical and agrochemical agents. We will dissect its molecular architecture, supported by spectroscopic insights and validated experimental protocols, to furnish researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this versatile compound.

Introduction: The Significance of Fluorination in Molecular Design

The substitution of hydrogen with fluorine in organic molecules can dramatically influence properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound serves as a key intermediate, providing a trifluoromethylated propyl scaffold that is invaluable in the development of novel therapeutic agents.[3][4] Its unique electronic and steric properties make it an essential reagent for constructing complex molecular architectures with enhanced efficacy and bioavailability.[3][4]

This guide will explore the fundamental molecular structure of this compound, delve into its spectroscopic characterization, provide a reliable synthesis workflow, and discuss its applications, thereby offering a holistic view for the discerning researcher.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₃H₇ClF₃N, is the hydrochloride salt of 3,3,3-trifluoropropan-1-amine.[5] The molecule consists of a three-carbon chain with a primary amine at one terminus and a trifluoromethyl group at the other.[5] The presence of the highly electronegative trifluoromethyl group creates a significant molecular dipole, influencing the compound's crystalline packing and reactivity.[5]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 149.54 g/mol | [5] |

| Appearance | Off-white to white crystalline solid | [5][6] |

| Melting Point | 222-223 °C | [3][5][7] |

| Solubility | Soluble in water and alcohol | [3][6][8] |

| pKa (of parent amine) | 8.7 | [9] |

The crystalline structure is characterized by ionic interactions between the protonated amine (ammonium cation) and the chloride anion, further stabilized by a network of hydrogen bonds.[5]

Figure 1: Structural representation of this compound, highlighting the ammonium cation and its ionic interaction with the chloride anion.

Spectroscopic Elucidation of the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the two methylene (-CH₂-) groups and the ammonium (-NH₃⁺) protons. The methylene group adjacent to the trifluoromethyl group will exhibit complex splitting due to coupling with both the neighboring methylene protons and the fluorine atoms.

-

¹³C NMR: The carbon spectrum will display three signals corresponding to the three carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group, likely appearing as a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: A broad band in the 3200-3000 cm⁻¹ region, characteristic of an ammonium salt.

-

C-H Stretching: Peaks in the 3000-2850 cm⁻¹ range.

-

N-H Bending: A band around 1600-1500 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorptions in the 1300-1100 cm⁻¹ region, which are definitive for the trifluoromethyl group.

Synthesis and Purification: A Validated Experimental Workflow

A reliable synthesis of this compound is crucial for its use in research and development. The following outlines a common synthetic route.

Synthetic Pathway

The synthesis typically involves the reduction of a suitable precursor, such as 3,3,3-trifluoropropionitrile or 3,3,3-trifluoropropionamide, followed by salt formation with hydrochloric acid.

Figure 2: Generalized workflow for the synthesis of this compound.

Step-by-Step Protocol

I. Reduction of 3,3,3-Trifluoropropionitrile:

-

The nitrile is dissolved in a suitable solvent (e.g., ethanol or methanol).

-

A hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon, is added.

-

The mixture is subjected to hydrogen gas under pressure in a hydrogenation apparatus until the reaction is complete.

-

The catalyst is removed by filtration.

II. Formation and Isolation of the Hydrochloride Salt:

-

The resulting solution containing the free amine is cooled.

-

A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) is added dropwise with stirring.

-

The hydrochloride salt, being less soluble, precipitates from the solution.

-

The solid product is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Self-Validation: The purity of the final product should be rigorously assessed using techniques such as NMR spectroscopy, melting point determination, and elemental analysis to confirm its identity and purity.

Applications in Research and Drug Development

This compound is a versatile building block with numerous applications in various scientific fields.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of trifluoromethylated compounds, which often exhibit enhanced therapeutic properties.[3][4]

-

Agrochemicals: The trifluoromethyl group can improve the efficacy and persistence of pesticides and herbicides.[4]

-

Materials Science: It is used in the development of advanced materials, including those for CO2 capture.[3]

-

Organic Synthesis: It is a valuable reagent for creating diverse chemical structures with controlled stereochemistry and functionality.[3]

Conclusion

This compound is a fundamentally important and highly versatile fluorinated building block. Its unique molecular structure, governed by the powerful electron-withdrawing trifluoromethyl group, imparts desirable properties that are leveraged in the design of advanced molecules. A thorough understanding of its structure, spectroscopic characteristics, and synthesis is essential for its effective application in research and development. This guide has provided a comprehensive technical overview to empower scientists in their pursuit of innovation.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy this compound | 2968-33-4 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. This compound, CAS No. 2968-33-4 - iChemical [ichemical.com]

- 8. 2968-33-4 | this compound [fluoromart.com]

- 9. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3,3,3-Trifluoropropan-1-amine Hydrochloride

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 3,3,3-trifluoropropan-1-amine hydrochloride, a crucial building block in modern medicinal chemistry and drug development.[1][2][3] The trifluoromethyl group imparts unique properties to bioactive molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity.[3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the most viable synthetic routes, including the reduction of 3,3,3-trifluoropropionitrile and 3,3,3-trifluoropropanamide. Each pathway is discussed with a focus on the underlying chemical principles, experimental protocols, and critical process parameters.

Introduction: The Significance of Fluorinated Amines in Drug Discovery

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic profiles of a molecule. Specifically, the trifluoromethyl (CF3) group, as present in 3,3,3-trifluoropropan-1-amine, is a highly sought-after motif. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby increasing the in vivo stability and bioavailability of a drug.[3] this compound serves as a versatile precursor for the synthesis of a wide array of trifluoromethylated amines, amides, and heterocyclic compounds, making it a valuable tool for the synthesis of novel therapeutics and agrochemicals.[2][3]

Strategic Synthesis Pathways

Two primary retrosynthetic disconnections lead to viable and scalable pathways for the synthesis of 3,3,3-trifluoropropan-1-amine. Both strategies rely on the reduction of a nitrogen-containing functional group at the C1 position.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Reduction of 3,3,3-Trifluoropropionitrile

The reduction of the nitrile functionality is a direct and atom-economical approach to primary amines. This transformation can be achieved through catalytic hydrogenation or with stoichiometric metal hydride reagents.

Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles due to its efficiency and the use of relatively inexpensive reagents.[4] Raney Nickel, a porous nickel catalyst, is particularly effective for this transformation.[5]

Mechanism: The reaction proceeds via the adsorption of hydrogen and the nitrile onto the catalyst surface. The π-bonds of the nitrile are sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine. The acidic conditions created by the hydrochloride salt of the product can help to minimize the formation of secondary amine byproducts by protonating the newly formed primary amine, thereby rendering it less nucleophilic.

Caption: Simplified mechanism of nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation

-

Materials:

-

3,3,3-Trifluoropropionitrile

-

Raney Nickel (50% slurry in water)

-

Methanol or Ethanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas

-

High-pressure reactor (e.g., Parr hydrogenator)

-

-

Procedure:

-

To a high-pressure reactor, add 3,3,3-trifluoropropionitrile and the alcohol solvent.

-

Carefully add the Raney Nickel slurry. The catalyst should be handled under a stream of inert gas as it can be pyrophoric when dry.[5]

-

(Optional) Add a solution of ammonia in the alcohol to the reactor.

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The filtrate containing the crude 3,3,3-trifluoropropan-1-amine can be carried forward to the salt formation step.

-

Data Summary: Catalytic Hydrogenation

| Parameter | Condition | Rationale |

| Catalyst | Raney Nickel | High activity and selectivity for nitrile reduction.[5] |

| Solvent | Methanol or Ethanol | Good solubility for the reactants and product. |

| Pressure | 5-10 bar H2 | Sufficient for efficient hydrogenation. |

| Temperature | 50-80 °C | Balances reaction rate and selectivity. |

| Additive | Ammonia (optional) | Suppresses the formation of secondary amine byproducts. |

Pathway 2: Reduction of 3,3,3-Trifluoropropanamide

An alternative route involves the reduction of 3,3,3-trifluoropropanamide. This pathway is particularly useful if the corresponding carboxylic acid is a more readily available starting material. The amide can be prepared from 3,3,3-trifluoropropionic acid via activation (e.g., to the acyl chloride) followed by amination. The subsequent reduction of the amide to the amine is typically accomplished using a strong hydride reducing agent like lithium aluminum hydride (LiAlH4).[6]

Synthesis of 3,3,3-Trifluoropropanamide

3,3,3-Trifluoropropionic acid can be converted to the corresponding amide through several methods. A common laboratory-scale procedure involves the conversion of the carboxylic acid to its acyl chloride, which is then reacted with ammonia.

Experimental Protocol: Amide Formation

-

Materials:

-

3,3,3-Trifluoropropionic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Aqueous ammonia (NH4OH)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, dissolve 3,3,3-trifluoropropionic acid in the anhydrous solvent.

-

Slowly add thionyl chloride or oxalyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for a period to ensure complete conversion to the acyl chloride.

-

Cool the reaction mixture and carefully add it to an excess of cold aqueous ammonia with vigorous stirring.

-

The solid 3,3,3-trifluoropropanamide will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Reduction of 3,3,3-Trifluoropropanamide with LiAlH4

Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines.[6][7] The reaction is typically carried out in an anhydrous ethereal solvent.

Mechanism: The mechanism involves the initial nucleophilic attack of the hydride ion on the carbonyl carbon of the amide. The resulting tetrahedral intermediate collapses, and the oxygen atom is ultimately removed as an aluminate salt. A second hydride addition to the resulting iminium ion intermediate yields the amine.

Caption: Simplified mechanism of amide reduction with LiAlH4.

Experimental Protocol: LiAlH4 Reduction

-

Materials:

-

3,3,3-Trifluoropropanamide

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% Aqueous sodium hydroxide

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3,3,3-trifluoropropanamide in the same anhydrous solvent to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[8]

-

Stir the resulting granular precipitate for a period, then filter and wash the solid with the ethereal solvent.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,3,3-trifluoropropan-1-amine.

-

Data Summary: LiAlH4 Reduction

| Parameter | Condition | Rationale |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | A powerful reducing agent required for amide reduction.[6][7] |

| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvent that does not react with LiAlH4. |

| Temperature | 0 °C to Reflux | Controlled addition at low temperature followed by heating to drive the reaction to completion. |

| Workup | Fieser Workup (H2O, NaOH(aq), H2O) | Safely quenches excess LiAlH4 and precipitates aluminum salts for easy removal.[8] |

Final Step: Hydrochloride Salt Formation

For ease of handling, purification, and to improve stability, the free amine is typically converted to its hydrochloride salt.[9][10] This is a straightforward acid-base reaction.

Experimental Protocol: Salt Formation

-

Materials:

-

Crude 3,3,3-trifluoropropan-1-amine

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

-

Hydrochloric acid (solution in an anhydrous solvent or as a gas)

-

-

Procedure:

-

Dissolve the crude 3,3,3-trifluoropropan-1-amine in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.

-

Rationale for Salt Formation:

-

Improved Stability: The salt is generally more stable and less volatile than the free amine.

-

Ease of Handling: Crystalline solids are easier to handle, weigh, and store than liquids.[10]

-

Purification: The precipitation of the salt can be an effective method of purification, as impurities may remain in the solvent.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the reduction of 3,3,3-trifluoropropionitrile or the reduction of 3,3,3-trifluoropropanamide. The choice of route will often depend on the availability and cost of the starting materials. Catalytic hydrogenation of the nitrile offers a more atom-economical and scalable approach, while the LiAlH4 reduction of the amide is a robust and reliable laboratory-scale method. The final conversion to the hydrochloride salt provides a stable and easily handleable product that is ready for use in further synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals.

References

- 1. Synthesis routes of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid [benchchem.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. nbinno.com [nbinno.com]

- 4. azom.com [azom.com]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Physical Properties of 3,3,3-Trifluoropropan-1-amine Hydrochloride

This guide provides a comprehensive overview of the core physical properties of 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS No. 2968-33-4), a crucial fluorinated building block in contemporary chemical research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the experimental determination of these properties.

Introduction: The Significance of Fluorination in Amine Scaffolds

This compound is a primary amine hydrochloride salt characterized by a propyl chain with a terminal trifluoromethyl group. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The strong electron-withdrawing nature of the trifluoromethyl group, for instance, can significantly impact the basicity of the amine, which in turn influences its solubility, crystal packing, and pharmacokinetic profile in drug discovery applications.[1][2] Understanding the fundamental physical properties of this compound is therefore paramount for its effective utilization in synthesis and the rational design of novel chemical entities.

Core Physicochemical Properties

The key physical properties of this compound are summarized in the table below. It is important to note that some of these values are reported across various suppliers and may exhibit slight variations.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClF₃N | [1][3] |

| Molecular Weight | 149.54 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 222-223 °C | [4][5] |

| Boiling Point | 30.6 °C at 760 mmHg | [4][5] |

| Density | 5.2 g/cm³ (This value appears unusually high and may be an error in the source data) | [4][5] |

| Flash Point | 8.7 °C | [4][5] |

| Solubility | Soluble in water and alcohol | [2] |

In-Depth Analysis and Experimental Determination of Key Properties

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a critical physical property that provides insights into its purity. For a pure compound, the melting range is typically narrow, often within 1-2°C. The reported melting point of 222-223°C for this compound suggests a stable crystalline lattice. Impurities tend to disrupt this lattice, leading to a depression and broadening of the melting point range.

The determination of a melting point is a standard laboratory procedure, often carried out using a capillary melting point apparatus. The causality behind the careful execution of this protocol is to ensure accurate and reproducible results that truly reflect the sample's purity.

-

Sample Preparation: A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer throughout the sample.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting temperature. A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Formulation and Application

The hydrochloride salt form of 3,3,3-Trifluoropropan-1-amine renders it polar, leading to good solubility in polar solvents like water and alcohols.[2] This is a critical property for its use in many applications, including as a reagent in aqueous reaction media and in the formulation of active pharmaceutical ingredients. While qualitative solubility is known, quantitative determination provides a more precise understanding of its behavior.

A common method to determine solubility is the shake-flask method, which is based on achieving equilibrium between the dissolved and undissolved solute.

-

System Preparation: An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Data Reporting: The solubility is typically expressed in units of g/100 mL or mol/L at the specified temperature.

Acidity Constant (pKa): The Influence of the Trifluoromethyl Group

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

-

Sample Preparation: A known concentration of this compound is dissolved in water or a co-solvent system if solubility is a concern.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine is in its protonated form and half is in its free base form (the midpoint of the titration curve).

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propyl chain. The protons on the carbon adjacent to the nitrogen (C1) and the carbon adjacent to the trifluoromethyl group (C2) will be split into multiplets due to coupling with each other. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the propyl chain. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet, due to coupling with the protons on the adjacent carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands. Key expected vibrations include:

-

N-H stretching: Broad bands in the region of 3000-3200 cm⁻¹ corresponding to the ammonium group (R-NH₃⁺).

-

C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-H stretching: Bands in the region of 2800-3000 cm⁻¹.

-

N-H bending: A band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments. For this compound, the mass spectrum would likely show the molecular ion of the free base (after loss of HCl) and characteristic fragmentation patterns, including the loss of the trifluoromethyl group. The presence of chlorine may be indicated by the isotopic pattern of chlorine-containing fragments.[1]

Conclusion

The physical properties of this compound are fundamentally influenced by the presence of the trifluoromethyl group and its hydrochloride salt form. A thorough understanding of these properties, from its melting point and solubility to its spectroscopic signatures, is essential for its effective application in research and development. This guide has provided a detailed overview of these properties and the experimental methodologies used for their determination, offering a valuable resource for scientists working with this important fluorinated building block.

References

An In-depth Technical Guide to the Solubility of 3,3,3-Trifluoropropan-1-amine Hydrochloride in Organic Solvents

Introduction

Overview of 3,3,3-Trifluoropropan-1-amine Hydrochloride

This compound is a fluorinated organic compound with the chemical formula C3H7ClF3N.[1][2][3] It exists as a white to off-white crystalline solid.[4] This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.

Importance in Pharmaceutical and Chemical Research

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. The trifluoromethyl group (CF3) is a common motif in many pharmaceuticals and agrochemicals, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of these specialized compounds.

The Critical Role of Solubility in Drug Development and Synthesis

A thorough understanding of a compound's solubility is paramount in both chemical synthesis and drug development. In synthesis, solvent selection dictates reaction rates, yields, and the ease of product purification. For drug development, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the feasibility of formulating a viable dosage form. Poor solubility can be a major hurdle in the progression of a drug candidate. Therefore, a detailed understanding of the solubility of key intermediates like this compound is essential for researchers and scientists in these fields.

Physicochemical Properties of this compound

Molecular Structure and Key Functional Groups

The molecular structure of this compound features a propyl chain with a trifluoromethyl group at one end and a protonated amine (ammonium) group at the other, with a chloride counter-ion.

Key Functional Groups:

-

Trifluoromethyl Group (-CF3): This group is highly electronegative and lipophilic.

-

Ammonium Group (-NH3+): This is a charged, polar, and hydrophilic group capable of acting as a hydrogen bond donor.

-

Chloride Ion (Cl-): The counter-ion to the ammonium group.

Table of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2968-33-4 | [1][2][3] |

| Molecular Formula | C3H7ClF3N | [1][2][3] |

| Molecular Weight | 149.54 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 222-223 °C | [4] |

Impact of the Trifluoromethyl Group and Amine Hydrochloride Moiety on Physical Properties

The presence of both a highly polar, ionic amine hydrochloride group and a lipophilic trifluoromethyl group gives this compound a distinct amphiphilic character. The high melting point is indicative of a stable crystal lattice structure, likely due to strong ionic and hydrogen bonding interactions in the solid state.

Theoretical Framework for Solubility

Principles of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given solvent will depend on the solvent's ability to overcome the lattice energy of the solid and solvate both the ionic ammonium head and the fluorinated tail.

Intermolecular Forces at Play

The dissolution of this compound involves a complex interplay of the following intermolecular forces:

-

Ion-Dipole Interactions: These are the primary forces responsible for dissolving the ionic amine hydrochloride in polar solvents. The positive charge on the ammonium group and the negative charge on the chloride ion will interact favorably with the dipoles of polar solvent molecules.

-

Hydrogen Bonding: The ammonium group is a strong hydrogen bond donor. Solvents that are good hydrogen bond acceptors (e.g., alcohols, water) will form strong hydrogen bonds with the solute, promoting solubility.

-

Dipole-Dipole Interactions: The trifluoromethyl group has a significant dipole moment, which can interact with the dipoles of polar aprotic solvents.

-

Van der Waals Forces: These weak forces will be present between the alkyl chain of the solute and all solvents.

The Role of the Solvent

The nature of the solvent is the most critical factor determining the solubility of this compound.

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and are excellent at solvating both cations and anions. They can act as both hydrogen bond donors and acceptors. Due to their ability to form strong ion-dipole interactions and hydrogen bonds, this compound is expected to have good solubility in these solvents.

-

Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, DMF, DMSO) have large dipole moments but lack O-H or N-H bonds. While they can solvate cations well through ion-dipole interactions, their ability to solvate anions is weaker. The solubility in these solvents will depend on the balance between the solvation of the ammonium cation and the overall polarity of the solvent.

-

Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and are poor at solvating ions. The energy required to break the ionic bonds of the amine hydrochloride is not compensated by the weak van der Waals interactions with the solvent. Therefore, this compound is expected to be insoluble in non-polar solvents.[4]

The Influence of the Trifluoromethyl Group on Solubility

The trifluoromethyl group generally increases the lipophilicity of a molecule. However, in this case, its effect is likely overshadowed by the dominant ionic nature of the amine hydrochloride group in determining solubility in polar solvents. In less polar solvents, the CF3 group might slightly enhance solubility compared to its non-fluorinated analog, but overall solubility is still expected to be low.

Thermodynamics of Dissolution: Enthalpy and Entropy Considerations

The dissolution process can be understood in terms of the change in Gibbs free energy (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative.

-

Enthalpy (ΔH): This involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions. For ionic compounds, the lattice energy (solute-solute) is often high. Dissolution is favored if the energy released from solvating the ions is comparable to or greater than the lattice energy.

-

Entropy (ΔS): Dissolution generally leads to an increase in entropy as the ordered crystal lattice is broken down and the solute molecules become dispersed in the solvent. This increase in entropy favors the dissolution process.

Estimated Solubility Profile of this compound

Rationale for Estimation in the Absence of Quantitative Data

Table of Estimated Solubility in Common Organic Solvents

| Solvent | Solvent Class | Estimated Solubility | Rationale |

| Water | Polar Protic | High | Excellent for ion-dipole interactions and hydrogen bonding.[4] |

| Methanol | Polar Protic | High | Strong ion-dipole interactions and hydrogen bonding.[4] |

| Ethanol | Polar Protic | High | Good ion-dipole interactions and hydrogen bonding.[4] |

| Isopropanol | Polar Protic | Medium | Steric hindrance may slightly reduce solvating ability compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Low to Medium | Can solvate the cation but is a weaker hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Low | Less polar than other polar aprotic solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | Medium | Highly polar and a good hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Medium to High | Very polar and an excellent hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Low to Insoluble | Lower polarity and weaker interactions with ions. |

| Dichloromethane (DCM) | Halogenated | Low to Insoluble | Can engage in some dipole-dipole interactions but is a poor solvent for salts. |

| Chloroform | Halogenated | Low to Insoluble | Similar to DCM. |

| Toluene | Aromatic Hydrocarbon | Insoluble | Non-polar, unable to solvate ions effectively.[4] |

| Hexane | Aliphatic Hydrocarbon | Insoluble | Non-polar, unable to solvate ions effectively.[4] |

Detailed Discussion of Expected Solubility in Different Solvent Classes

-

Alcohols (Methanol, Ethanol, Isopropanol): High solubility is anticipated in short-chain alcohols due to their ability to form strong hydrogen bonds and ion-dipole interactions. As the alkyl chain length of the alcohol increases, the polarity decreases, which may lead to a slight decrease in solubility.

-

Ketones (Acetone): Moderate solubility may be observed. Acetone is a polar aprotic solvent that can solvate the ammonium cation, but it is a weaker hydrogen bond acceptor than protic solvents.

-

Ethers (Tetrahydrofuran, Diethyl Ether): Low to negligible solubility is expected. Ethers are less polar than ketones and are poor at solvating ions.

-

Halogenated Solvents (Dichloromethane, Chloroform): Very low to no solubility is predicted. While these solvents have a dipole moment, they are not polar enough to effectively dissolve ionic compounds.

-

Aprotic Polar Solvents (Acetonitrile, DMF, DMSO): A range of solubilities is expected. DMSO, being highly polar and an excellent hydrogen bond acceptor, is likely to be the best solvent in this class for this compound. DMF is also expected to be a reasonably good solvent. Acetonitrile is less polar and may show lower solubility.

-

Hydrocarbons (Toluene, Hexane): The compound is expected to be insoluble in these non-polar solvents as they cannot overcome the strong ionic forces of the crystal lattice.[4]

Experimental Determination of Solubility: A Self-Validating Protocol

Introduction to the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The method involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Step-by-Step Experimental Protocol

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent for analysis.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for solubility determination.

Analytical Techniques for Quantification

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the dissolved compound. A suitable stationary phase (e.g., C18) and mobile phase would need to be developed.

-

Titration: For higher solubility values, a simple acid-base titration could be employed to determine the concentration of the amine hydrochloride.

-

Gravimetric Analysis: In cases of high solubility, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

Data Analysis and Interpretation

The results of the solubility determination should be reported as the mean and standard deviation of multiple replicates. This data can then be used to validate or refine the estimated solubility profile and to make informed decisions in experimental design.

Practical Applications and Considerations

Solvent Selection for Chemical Reactions

The solubility data is crucial for selecting an appropriate solvent for reactions involving this compound. A solvent that provides good solubility of all reactants is generally preferred to ensure a homogeneous reaction mixture and optimal reaction rates.

Recrystallization and Purification Strategies

Solubility data is essential for developing effective recrystallization procedures. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. By identifying solvents with a steep solubility-temperature gradient, efficient purification can be achieved.

Formulation Development in the Pharmaceutical Industry

For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is a critical first step in formulation development. This knowledge guides the selection of appropriate delivery systems, such as oral solutions, injectable formulations, or solid dosage forms.

Conclusion

Summary of Key Findings and Recommendations

This compound is a key synthetic building block whose solubility is governed by its ionic amine hydrochloride group and its fluorinated alkyl chain. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and insoluble in non-polar solvents. While quantitative data is sparse, the theoretical principles outlined in this guide provide a strong foundation for estimating its solubility and for designing experiments to determine it accurately.

Future Research Directions

Further research to generate and publish quantitative solubility data for this compound in a broad range of organic solvents at various temperatures would be of significant value to the scientific community. Additionally, studies exploring the thermodynamics of dissolution would provide deeper insights into the solvation of this interesting molecule.

References

An In-Depth Technical Guide to the Safe Synthesis and Handling of 3,3,3-Trifluoropropan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis considerations, and critical safety protocols for 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS No. 2968-33-4). Intended for an audience of researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to deliver field-proven insights and explain the scientific rationale behind recommended handling procedures. By integrating expertise in organofluorine chemistry with established safety principles, this guide serves as an essential resource for ensuring laboratory safety and experimental integrity when working with this versatile fluorinated building block.

Introduction: The Significance of a Trifluoromethylated Building Block

This compound is a crucial fluorinated building block in modern organic and medicinal chemistry.[1] The presence of the trifluoromethyl (CF₃) group, a potent electron-withdrawing moiety, imparts unique physicochemical properties to parent molecules.[2] These properties, including altered basicity, enhanced lipophilicity, and improved metabolic stability, make it a highly desirable synthon for the development of novel pharmaceuticals and agrochemicals.[1][2]

As a hydrochloride salt, the compound exists as a stable, crystalline solid, which simplifies handling and storage compared to its free amine counterpart. However, its chemical nature as a corrosive, hygroscopic, and biologically active compound necessitates a rigorous and well-understood safety and handling protocol. This guide aims to provide that protocol, grounded in the fundamental principles of chemical reactivity and toxicology.

Physicochemical and Hazard Profile

A foundational understanding of the compound's properties is the first step in a thorough risk assessment.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 2968-33-4 | [1] |

| Molecular Formula | C₃H₇ClF₃N | [1] |

| Molecular Weight | 149.54 g/mol | [1] |

| Appearance | White to colorless crystalline solid | [1] |

| Melting Point | 222-223 °C | [1] |

| Solubility | Soluble in water and alcohol | [1] |

| Storage Temperature | Room temperature, under inert atmosphere |

Comprehensive Hazard Analysis

This compound is classified as a hazardous substance. The following is a synthesis of its primary hazards, explaining the chemical basis for each risk.

-

Acute Toxicity (Oral, Dermal, Inhalation): The compound is harmful if swallowed, in contact with skin, or inhaled. Organofluorine compounds can exhibit complex toxicological profiles. While the carbon-fluorine bond is exceptionally strong, metabolic processes can potentially lead to the release of toxic metabolites or fluoride ions, which can disrupt critical biological pathways, such as the Krebs cycle.

-

Corrosivity and Skin/Eye Irritation: As an amine hydrochloride, the compound is acidic and corrosive. Upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract), it can release hydrochloric acid (HCl), causing severe irritation, chemical burns, and irreversible tissue damage. The solid itself can also be a direct irritant.

-

Hygroscopicity and Reactivity: Amine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can not only make the solid difficult to handle but can also initiate degradation pathways or unwanted reactions. The recommendation for storage under an inert atmosphere is a direct consequence of this property, as it minimizes contact with atmospheric moisture and carbon dioxide, which can react with amines.

Laboratory Handling and Engineering Controls: A Self-Validating System

Safe handling protocols are designed as a self-validating system, where each step reinforces the overall safety and integrity of the experiment.

Engineering Controls

The primary line of defense is to minimize exposure through robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound powder must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of the fine, corrosive dust.

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure should be used to contain any dust generated.

-

Glove Box: For operations requiring strict exclusion of moisture and air, or when handling particularly sensitive reagents in conjunction with this compound, a glove box with an inert atmosphere (e.g., Nitrogen or Argon) is recommended. This is crucial for maintaining the integrity of anhydrous reactions.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before each use. Given the corrosive nature of the compound, double-gloving is a prudent measure.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemically resistant apron is recommended.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a properly fitted respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.

Workflow for Safe Handling and Dispensing

The following workflow illustrates the critical steps for safely handling the solid reagent.

Caption: General workflow for the safe handling of this compound.

Application Protocol: A Representative Synthetic Transformation

To illustrate the practical handling of this reagent, the following protocol outlines a common synthetic application: amide bond formation. The free amine is typically generated in situ from the hydrochloride salt by treatment with a non-nucleophilic base.

Protocol: Amide Coupling with an Acyl Chloride

Objective: To synthesize N-(3,3,3-trifluoropropyl)benzamide.

Reagents:

-

This compound

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a septum.

-

Reagent Addition:

-

To the flask, add this compound (1.0 eq).

-

Add anhydrous DCM via syringe to create a suspension.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

In Situ Amine Liberation:

-

Slowly add triethylamine (2.2 eq) to the suspension via syringe. The triethylamine acts as a base to neutralize the HCl salt and the HCl generated during the reaction. Stir for 15 minutes. The formation of triethylammonium chloride is often observed as a white precipitate.

-

-

Acylation:

-

Dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification:

-

Once the reaction is complete, quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3,3,3-trifluoropropyl)benzamide.

-

Emergency Procedures: A Logic-Driven Response

In the event of an exposure or spill, a rapid and logical response is critical to mitigate harm.

Decision Tree for Emergency Response

Caption: A decision-making workflow for emergency spill and exposure response.

First Aid Measures Explained

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. The goal is to physically remove the corrosive solid and dilute any dissolved HCl. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. The prolonged flushing is necessary to ensure all corrosive material is removed from the skin surface. Seek medical attention if irritation persists.

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, trained personnel may administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-